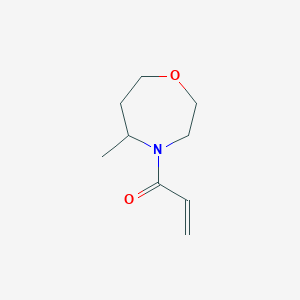
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, also known as MPO, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxazepines and has a molecular weight of 183.24 g/mol. MPO has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. This compound has been found to enhance the binding of GABA to its receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative properties. It has also been found to exhibit muscle relaxant and hypnotic effects. These effects make this compound a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying the effects of GABA on neuronal activity. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been found to cause liver damage in animal studies.
将来の方向性
There are several future directions for research on 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, including:
1. Further studies on the mechanism of action of this compound, in order to better understand how it interacts with the GABA neurotransmitter system.
2. Development of new drugs based on the structure of this compound, with improved efficacy and safety profiles.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
4. Studies on the potential toxicity of this compound, in order to determine safe dosage levels for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It exhibits interesting biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to using this compound in lab experiments, its versatility and potential therapeutic applications make it an important compound for future research.
合成法
The synthesis of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be achieved through a multistep process involving the reaction of 2-amino-2-methyl-1-propanol with ethyl acetoacetate, followed by cyclization and dehydration reactions. This synthesis method has been reported in the literature and has been successfully used to obtain this compound in high yields.
科学的研究の応用
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, anxiety disorders, and sleep disorders.
特性
IUPAC Name |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-5-7-12-6-4-8(10)2/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAMLVUHSJEPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)

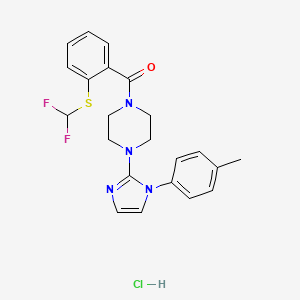
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)
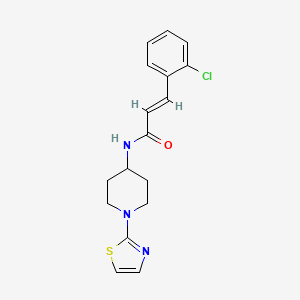
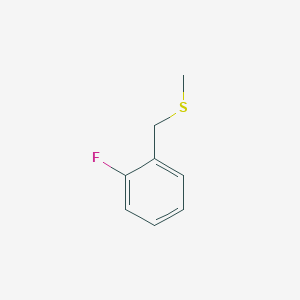

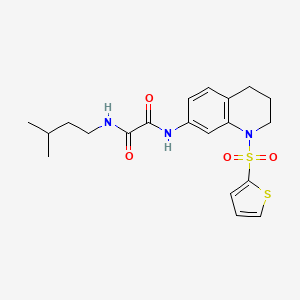
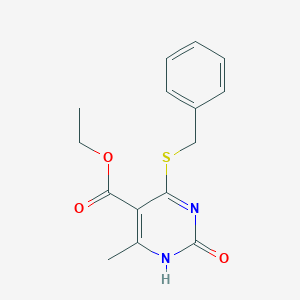
![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)